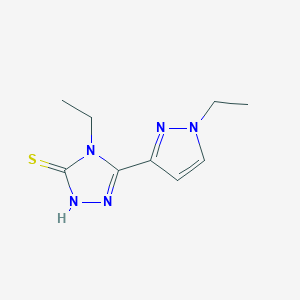

4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles and pyrazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-(4-ethyl-1,2,4-triazol-3-yl)pyrazole with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides, epoxides, or α,β-unsaturated carbonyl compounds. This reaction is pivotal for modifying solubility and bioactivity.

For example, reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) under basic conditions yields S-alkylated intermediates, which are further reduced to alcohols for improved pharmacokinetics .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids, altering redox activity and stability:

-

Disulfide formation :

2 RSH +H2O2→RSSR +2H2O

Using hydrogen peroxide in ethanol at 25°C produces dimeric disulfides with antimicrobial properties . -

Sulfonic acid formation :

RSH +KMnO4→RSO3H

Strong oxidants like KMnO₄ in acidic media yield sulfonic acids for ionic liquid synthesis.

Nucleophilic Substitution

The triazole ring participates in nucleophilic aromatic substitution (NAS) at the C-3 position.

| Reagent | Conditions | Outcome |

|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 3-amino-triazole derivatives |

| Alkylamines | THF, 80°C, 18 h | N-alkylated analogs |

These substitutions enhance binding to biological targets like kinases .

Condensation with Carbonyl Compounds

The thiol group reacts with aldehydes/ketones to form thioacetals or hydrazones:

-

Thioacetal formation :

RSH +R’CHO →RSC(H)OR’

Condensation with 4-fluorobenzaldehyde in acetic acid yields antiproliferative agents . -

Hydrazone synthesis :

Reaction with isatin derivatives produces Schiff base complexes tested against melanoma (IGR39) and pancreatic (Panc-1) cancer cells .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

| Conditions | Product | Biological Activity |

|---|---|---|

| H₂SO₄, 0°C, 2 h | Triazolo[1,5-a]pyrimidines | Antiviral agents |

| Polyphosphoric acid |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains and fungi.

Case Study: Synthesis and Antimicrobial Evaluation

A study synthesized several novel triazole derivatives and evaluated their antimicrobial activity through susceptibility testing. The results indicated that certain derivatives displayed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. This suggests that 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazoles are also being investigated for their potential anticancer effects. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Antitumoral Activity

A series of triazole derivatives were synthesized and tested for their antitumoral activity. The findings revealed that modifications in the chemical structure could enhance efficacy against specific cancer cell lines. These studies emphasize the relevance of structural variations in optimizing biological activity .

Agricultural Applications

In agriculture, triazole compounds are primarily used as fungicides due to their ability to inhibit fungal growth. The specific compound could be explored for its potential as a biopesticide.

Research Insights

Studies have indicated the effectiveness of triazole derivatives in managing plant diseases caused by fungi. Their application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices .

Summary of Applications

| Application Area | Details |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; potential for new drug development. |

| Anticancer | Inhibits tubulin polymerization; structural modifications enhance efficacy against cancer cells. |

| Agricultural | Potential use as a biopesticide to manage fungal diseases in crops; supports sustainable practices. |

Mecanismo De Acción

The mechanism of action of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-ethyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-ethyl-5-(1-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-ethyl-5-(1-benzyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both triazole and pyrazole rings provides a versatile scaffold for further functionalization and exploration in various fields .

Actividad Biológica

4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole and pyrazole classes. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C9H13N5S

- Molecular Weight : 213.30 g/mol

- CAS Number : 1001559-22-3

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activities. A study highlighted that compounds with the triazole moiety could inhibit bacterial growth effectively. The specific mechanism often involves interference with bacterial enzyme systems essential for cell wall synthesis and metabolism .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The selectivity index towards cancer cells was notably high, indicating potential as an antitumor agent .

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 15.0 |

| MDA-MB-231 (Breast) | 20.5 |

| Panc-1 (Pancreatic) | 25.0 |

Anti-inflammatory Effects

Compounds containing the triazole structure have been reported to possess anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:

- A recent study found that derivatives showed a significant reduction in pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 4-Ethyl Triazole Derivative | 21.53 | 3.33 |

| Celecoxib | 21.53 | 0.84 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity affecting signaling pathways related to cell proliferation and survival.

- Oxidative Stress Reduction : By reducing oxidative stress markers, it contributes to its protective effects against cellular damage .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on human melanoma cells, revealing a dose-dependent reduction in cell viability through apoptosis induction mechanisms.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups.

Propiedades

IUPAC Name |

4-ethyl-3-(1-ethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5S/c1-3-13-6-5-7(12-13)8-10-11-9(15)14(8)4-2/h5-6H,3-4H2,1-2H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPNZXPPWGSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2=NNC(=S)N2CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.